Decarbamoylgonyautoxin 2
Overview
Description
Decarbamoylgonyautoxin-2 is a naturally occurring marine toxin belonging to the group of paralytic shellfish toxins. It is produced by certain species of marine dinoflagellates, such as Alexandrium and Gonyaulax. These toxins can accumulate in shellfish, posing a risk to human health when consumed. The molecular formula of Decarbamoylgonyautoxin-2 is C9H16N6O7S, and it has a molecular weight of 352.3243 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decarbamoylgonyautoxin-2 typically involves the use of L-serine methyl ester as a starting material. The process includes several steps:
Ring Closure: L-serine methyl ester is treated with an aldehyde to form a ring structure.
Deprotection: The formed allyl is deprotected using a reagent such as SO3CH2CCl3.
Industrial Production Methods: the compound can be isolated and purified from marine dinoflagellates using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Decarbamoylgonyautoxin-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Decarbamoylgonyautoxin-2, which may have different biological activities and properties .
Scientific Research Applications
Decarbamoylgonyautoxin-2 has several scientific research applications:
Mechanism of Action
Decarbamoylgonyautoxin-2 exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the normal flow of sodium ions, leading to a disruption in nerve signal transmission. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of action potentials in neurons .
Comparison with Similar Compounds
Gonyautoxin-1 and Gonyautoxin-3: These compounds are structurally similar to Decarbamoylgonyautoxin-2 and share similar toxicological properties.
Saxitoxin: Another paralytic shellfish toxin with a similar mechanism of action but different structural features.
Neosaxitoxin: A derivative of saxitoxin with distinct chemical properties and biological effects.
Uniqueness: Decarbamoylgonyautoxin-2 is unique due to its specific structural features and its distinct role in the marine toxin profile. Its ability to block sodium channels with high specificity makes it a valuable compound for research and analytical purposes .
Biological Activity
Decarbamoylgonyautoxin 2 (dcGTX2) is a member of the gonyautoxin family, which are potent neurotoxins produced by certain dinoflagellates, particularly those belonging to the genus Alexandrium. These toxins are primarily associated with paralytic shellfish poisoning (PSP), a serious health risk for humans consuming contaminated shellfish. This article delves into the biological activity of dcGTX2, exploring its mechanisms of action, metabolic pathways, and implications for environmental toxicology.
Chemical Structure and Properties
This compound is structurally related to gonyautoxins and saxitoxins, sharing similar features that contribute to its biological activity. It is characterized by the removal of a carbamoyl group from gonyautoxin, which alters its interaction with ion channels in nerve cells.
The primary mechanism of action for dcGTX2 involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal tissues. This inhibition prevents sodium influx into cells, leading to:
- Neurotoxicity : Disruption of action potentials in neurons.
- Muscle Paralysis : Impairment of neuromuscular transmission, which can result in respiratory failure and death if exposure levels are high.
Research indicates that dcGTX2 exhibits a potency comparable to other PSP toxins like saxitoxin (STX) and gonyautoxin-3 (GTX3), making it a significant concern in toxicological assessments .
Metabolism and Biotransformation
The metabolism of dcGTX2 involves enzymatic reactions that modify its structure, impacting its toxicity. Key studies have identified sulfotransferases that catalyze the sulfation of gonyautoxins, including dcGTX2. These enzymes facilitate the conversion of gonyautoxins into less toxic metabolites through processes such as:
- Sulfation : The addition of sulfate groups to enhance solubility and excretion.
- Hydrolysis : The conversion of gonyautoxins into decarbamoyl forms through enzymatic action .
Enzymatic Activity Overview
Enzyme Type | Substrate | Product | Activity Level |
---|---|---|---|
Sulfotransferase | Gonyautoxin 2/3 | C1/C2 | High |
Carbamoylase | GTX5 | dcGTX2 | Moderate |
Toxicological Studies
Numerous studies have assessed the toxicity of dcGTX2 in various biological systems. For instance:
- In Vitro Studies : Cell-based assays using neuronal cell lines have demonstrated that dcGTX2 significantly reduces cell viability at concentrations that mimic environmental exposure levels .
- In Vivo Studies : Animal models exposed to dcGTX2 exhibit symptoms consistent with PSP, including muscle weakness and respiratory distress. The lethal dose (LD50) has been established in several species, highlighting its potential danger in marine ecosystems .
Environmental Impact
The presence of dcGTX2 in marine environments poses risks not only to human health but also to marine life. As dinoflagellate blooms proliferate due to nutrient loading and climate change, the potential for increased toxin production rises. Monitoring programs have been implemented in various coastal regions to assess toxin levels in shellfish and mitigate risks associated with PSP.
Case Studies
- Baltic Sea Monitoring : A study conducted in the Baltic Sea highlighted rising levels of dcGTX2 correlating with algal blooms. The research emphasized the need for regular monitoring to protect public health and maintain seafood safety standards .
- Shellfish Toxicity Assessments : Research on shellfish collected from contaminated waters showed significant concentrations of dcGTX2, prompting advisories against consumption during bloom events. The findings underscored the importance of understanding toxin dynamics in relation to environmental conditions .
Properties
IUPAC Name |
[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRZXCTZYCGMIE-KALNXVOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007241 | |
Record name | Decarbamoylgonyautoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86996-87-4 | |
Record name | 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarbamoylgonyautoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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